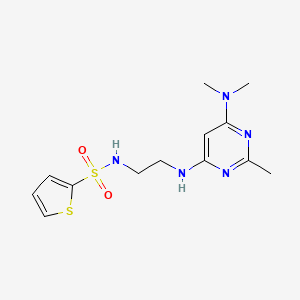

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide

Description

The compound N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide features a pyrimidine core substituted with dimethylamino and methyl groups at the 6- and 2-positions, respectively. A secondary ethylamino linker connects the pyrimidine to a thiophene sulfonamide moiety. The sulfonamide group may enhance solubility and binding interactions compared to non-polar substituents, while the dimethylamino group could improve membrane permeability .

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2S2/c1-10-16-11(9-12(17-10)18(2)3)14-6-7-15-22(19,20)13-5-4-8-21-13/h4-5,8-9,15H,6-7H2,1-3H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOCMEQJJBZTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide typically involves a series of organic reactions, including nucleophilic substitution, amine alkylation, and sulfonamide formation. For instance, starting with 2-methylpyrimidine, the dimethylamino group can be introduced through a nucleophilic substitution reaction. The thiophene-2-sulfonamide moiety can be synthesized separately and then coupled with the alkylated pyrimidine intermediate under appropriate conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound might involve optimized synthetic routes that emphasize efficiency and yield. Automation and continuous flow synthesis techniques can be employed to enhance scalability. Reaction conditions are fine-tuned to minimize by-products and maximize purity, often utilizing solvents and catalysts that ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide can undergo several types of reactions:

Oxidation: : This compound can be oxidized under mild conditions to yield sulfone derivatives.

Reduction: : Reduction reactions can target the sulfonamide group to produce corresponding amines.

Substitution: : The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation reactions typically involve reagents like hydrogen peroxide or m-chloroperbenzoic acid, while reductions might use reagents such as lithium aluminum hydride. Electrophilic substitutions require conditions like Lewis acids (e.g., aluminum chloride) and halogens or other electrophiles.

Major Products Formed

Oxidation yields sulfone derivatives, which have distinct properties and potential applications. Reductive reactions produce amine derivatives, and substitutions introduce new functional groups, potentially altering the compound’s activity and specificity.

Scientific Research Applications

Chemistry

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution and amine alkylation allows chemists to create more complex molecules.

Key Reactions:

- Nucleophilic Substitution: Facilitates the introduction of different functional groups.

- Amine Alkylation: Enables the formation of various amine derivatives.

Biology

In biological research, this compound is utilized in assays to study enzyme activity and binding interactions. Its structure suggests potential interactions with key metabolic enzymes, making it a candidate for exploring biochemical pathways.

Applications:

- Enzyme Inhibition Studies: Investigating the inhibitory effects on specific enzymes.

- Binding Affinity Tests: Evaluating interactions with biological receptors.

Medicine

The compound holds promise as a pharmacophore in drug design, particularly for developing therapeutic agents targeting specific enzymes or receptors involved in diseases.

Potential Uses:

- Anticancer Agents: Investigated for its ability to inhibit cancer cell growth through enzyme modulation.

- Anti-inflammatory Drugs: Explored for reducing inflammation by targeting specific pathways.

Industry

In industrial applications, this compound is used in material science for creating polymers and as a precursor in dye synthesis.

Industrial Applications:

- Polymer Production: Acts as a building block for synthesizing advanced materials.

- Dye Synthesis: Contributes to the formulation of colorants with specific properties.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound inhibited the activity of certain kinases involved in cancer progression, suggesting its potential as an anticancer agent .

- Drug Design Research : Research focused on modifying the compound's structure led to derivatives that showed improved binding affinity to specific targets in cancer cells, highlighting its utility in medicinal chemistry .

- Material Science Application : The compound was successfully integrated into polymer matrices, enhancing thermal stability and mechanical properties, showcasing its industrial relevance .

Mechanism of Action

The mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide exerts its effects depends on its specific application:

Molecular Targets and Pathways: : It may interact with key enzymes involved in metabolic pathways, acting as an inhibitor or modulator. The pyrimidine ring is known to interact with nucleotide-binding sites, potentially inhibiting nucleotide synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs derived from the evidence:

Key Observations:

- Pyrimidine Modifications: The target compound’s 6-dimethylamino group distinguishes it from analogs with hydroxyethyl piperazine (Dasatinib) or thietan-3-yloxy substituents . The dimethylamino group may confer enhanced basicity compared to neutral or electron-withdrawing groups (e.g., trifluoromethyl in ).

- Sulfonamide vs. Carboxamide : The thiophene sulfonamide in the target may improve solubility over Dasatinib’s thiazole carboxamide, though it could reduce membrane permeability due to increased polarity .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability : Sulfonamides (target, ) typically exhibit higher aqueous solubility than carboxamides (Dasatinib) or thioethers () due to their acidic nature. However, excessive polarity may limit blood-brain barrier penetration .

- Kinase Inhibition Potential: Dasatinib’s pyrimidine-thiazole core is critical for binding ATP pockets in kinases . The target’s pyrimidine-sulfonamide structure may interact with similar targets but with altered selectivity due to the sulfonamide’s bulk and charge.

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 334.4 g/mol

- CAS Number : 1207023-27-5

This compound features a thiophene ring and a pyrimidine moiety, which are known to influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans . The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Bacillus subtilis | Inhibitory |

| Candida albicans | Inhibitory |

Anticancer Activity

In vitro studies have demonstrated that this compound may have anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell growth and survival . The specific pathways affected are currently under investigation.

The biological activity of this compound is thought to involve several mechanisms:

- Ion-Pair Formation : The compound can form ion-associate complexes with sodium tetraphenyl borate, which may enhance its solubility and bioavailability .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes critical for bacterial survival and cancer cell proliferation, although specific targets remain to be fully elucidated.

- Cellular Uptake Mechanisms : The presence of the dimethylamino group may facilitate increased cellular uptake, enhancing its efficacy against target cells .

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of the compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against S. aureus, which was comparable to standard antibiotics .

Study 2: Anticancer Effects

In another investigation, the compound was tested on human cancer cell lines, including breast and colon cancer cells. Results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 25 µM, suggesting promising anticancer potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide?

- Answer : The compound can be synthesized via condensation reactions between pyrimidine and thiophene sulfonamide precursors. For example, hydrazine hydrate in butanol under reflux conditions facilitates nucleophilic substitution or Schiff base formation, as demonstrated in analogous thiophene-pyrimidine sulfonamide syntheses . Purification typically involves recrystallization from dioxane or similar solvents.

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and confirms connectivity .

- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS for M⁺ or [M+H]⁺ ions) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles in pyrimidine-thiophene hybrids) .

Q. How can researchers confirm the purity of synthesized batches?

- Answer : Use a combination of chromatographic methods (e.g., TLC with Rf comparison) and thermal analysis (melting point determination). High-performance liquid chromatography (HPLC) with UV detection at λ ~254 nm is recommended for quantifying impurities .

Advanced Research Questions

Q. How can contradictory biological activity data for metal complexes of this compound be resolved?

- Answer : Discrepancies in metal-complex activity (e.g., Cu(II) vs. Zn(II) complexes) require:

- Replication under standardized conditions : Control pH, temperature, and solvent polarity .

- Computational modeling : Density Functional Theory (DFT) to predict metal-ligand binding affinities and electronic effects .

- Comparative bioassays : Test against multiple cell lines or enzymatic targets to isolate structure-activity relationships .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

- Answer :

- Salt formation : Use hydrochloride or sodium salts of the sulfonamide group .

- Co-solvent systems : Employ DMSO-PBS mixtures (≤10% v/v) to enhance aqueous solubility .

- Structural analogs : Introduce polar substituents (e.g., trifluoromethyl groups) to improve lipophilicity without compromising stability, as seen in related sulfonamide derivatives .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K can distinguish between keto-enol tautomers by precisely locating hydrogen atoms and bond lengths. For example, SCXRD confirmed the dominance of the keto form in a structurally analogous pyrimidine-sulfonamide hybrid .

Q. What experimental designs mitigate side reactions during functionalization of the pyrimidine ring?

- Answer :

- Protecting groups : Temporarily block reactive amines (e.g., using Boc groups) before introducing substituents .

- Microwave-assisted synthesis : Reduce reaction times and minimize decomposition, as demonstrated in thiophene-pyrimidine condensations .

- Stepwise monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?

- Answer :

- Standardize assay protocols : Ensure consistent substrate concentrations, incubation times, and detection methods (e.g., fluorometric vs. colorimetric assays) .

- Cross-validate with orthogonal techniques : Pair enzymatic assays with surface plasmon resonance (SPR) to measure binding kinetics independently .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.